molecular formula C6H7NO4 B12873733 Methyl 5-hydroxy-3-methylisoxazole-4-carboxylate CAS No. 753486-91-8

Methyl 5-hydroxy-3-methylisoxazole-4-carboxylate

Cat. No.: B12873733
CAS No.: 753486-91-8
M. Wt: 157.12 g/mol
InChI Key: SJNQSIRDIFAHOH-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-3-methylisoxazole-4-carboxylate is a substituted isoxazole derivative of significant interest in medicinal and synthetic chemistry. It serves as a versatile synthetic intermediate and key scaffold for the development of novel bioactive molecules. Isoxazole derivatives are prominently featured in pharmacological research due to their wide range of biological activities. They are recognized as important scaffolds in the synthesis of compounds for use as pesticides and insecticides , and are investigated for their potential as cognitive enhancers, antiviral agents, and treatments for immune-mediated disorders . The core isoxazole structure is a common building block in organic synthesis, with robust routes often involving 1,3-dipolar cycloadditions of alkynes with nitrile oxides . As a building block, this compound can be used to develop molecules that interact with specific biological targets. Research into similar isoxazole analogues has shown that modifications to the core structure can lead to compounds with potent binding affinity to specific transporters, such as the System xc- transporter, which is implicated in processes like oxidative protection and brain tumor growth . This compound is intended for research and development applications only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

753486-91-8

Molecular Formula

C6H7NO4

Molecular Weight

157.12 g/mol

IUPAC Name

methyl 3-methyl-5-oxo-2H-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C6H7NO4/c1-3-4(5(8)10-2)6(9)11-7-3/h7H,1-2H3

InChI Key

SJNQSIRDIFAHOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)ON1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-hydroxy-3-methylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydroxylamine hydrochloride with a suitable β-keto ester under refluxing methanolic conditions . This reaction yields the desired isoxazole derivative after several hours of heating.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Substitution Reactions

The ester group at position 4 undergoes nucleophilic substitution under acidic or basic conditions. A key industrial application involves conversion to amides via intermediate acid chloride formation:

Reaction Pathway:

  • Ester Hydrolysis :

    • The methyl ester is hydrolyzed to 5-methylisoxazole-4-carboxylic acid using strong acids (e.g., HCl or H₂SO₄) under reflux.

    • Conditions : 75–150°C, aqueous acidic medium .

  • Acid Chloride Formation :

    • The carboxylic acid reacts with thionyl chloride (SOCl₂) to form 5-methylisoxazole-4-carbonyl chloride.

    • Conditions : Excess SOCl₂ acts as both reagent and solvent; toluene or chlorinated solvents (e.g., dichloromethane) at 0–50°C .

  • Amide Synthesis :

    • The acid chloride reacts with amines (e.g., trifluoromethyl aniline) in the presence of a base (e.g., triethylamine).

    • Yield : >95% purity with <0.1% isomeric impurities .

Key Data :

StepReagents/ConditionsProductYieldSource
1HCl (reflux)Carboxylic acid90%
2SOCl₂, toluene, 50°CCarbonyl chloride95%
3TFMA, Et₃N, 0–4°C5-Methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide98%

Reduction Reactions

The hydroxyl and ester groups participate in selective reductions under controlled conditions:

Catalytic Hydrogenation:

  • Iron-mediated reduction :

    • The nitro derivative of the isoxazole (methyl 3-methoxy-4-nitroisoxazole-5-carboxylate) is reduced to an amine using iron powder in acetic acid/water.

    • Conditions : 50°C, 2 hours; yields 83% .

Example :

Methyl 3-methoxy-4-nitroisoxazole-5-carboxylateFe, AcOH/H2OMethyl 4-amino-3-methoxyisoxazole-5-carboxylate\text{Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate} \xrightarrow{\text{Fe, AcOH/H}_2\text{O}} \text{Methyl 4-amino-3-methoxyisoxazole-5-carboxylate}

Key Data :

SubstrateReducing AgentProductYieldSource
Nitro derivativeFe, AcOH/H₂OAmino derivative83%

Condensation Reactions

The hydroxyl group facilitates condensation with carbonyl compounds to form hydrazide derivatives:

Hydrazide Formation:

  • Reaction with carbonyl compounds :

    • 5-amino-N,3-dimethylisoxazole-4-carbohydrazide reacts with aldehydes/ketones to form Schiff bases.

    • Conditions : Reflux in ethanol; yields 63–81% .

Example :

5-Amino-N,3-dimethylisoxazole-4-carbohydrazide+RCHON′-substituted hydrazide derivatives\text{5-Amino-N,3-dimethylisoxazole-4-carbohydrazide} + \text{RCHO} \rightarrow \text{N′-substituted hydrazide derivatives}

Biological Relevance :

  • Derivatives like MM3 (with 2,4-dihydroxyphenyl substituents) show immunosuppressive activity by inhibiting TNF-α production (IC₅₀: 12 μM) .

Key Data :

Carbonyl CompoundProductYieldActivity (IC₅₀)Source
2,4-DihydroxybenzaldehydeMM378%12 μM

Stability and By-Product Mitigation

Industrial processes emphasize minimizing by-products through optimized conditions:

  • Regioselective cyclization : Low temperatures (−20°C to 10°C) and reverse addition techniques suppress isomeric impurities (e.g., ethyl-3-methylisoxazole-4-carboxylate) to <0.1% .

  • Crystallization : Purification using toluene/acetic acid mixtures enhances product purity to >99.8% .

Scientific Research Applications

Pharmaceutical Applications

  • Analgesic and Anti-inflammatory Properties :
    • Methyl 5-hydroxy-3-methylisoxazole-4-carboxylate has been reported to exhibit analgesic and anti-inflammatory effects. It is structurally related to compounds that have shown efficacy in treating conditions such as arthritis and multiple sclerosis, where pain management is crucial .
  • Immunosuppressive Activity :
    • Research indicates that derivatives of isoxazole compounds, including this compound, may possess immunosuppressive properties. These compounds have been tested for their ability to inhibit the proliferation of peripheral blood mononuclear cells, suggesting potential applications in autoimmune diseases .
  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound may interact with biological targets such as enzymes or receptors associated with microbial infections. Further research is needed to elucidate these interactions and their implications for antimicrobial therapy.

Synthetic Applications

This compound serves as a versatile reagent in organic synthesis:

  • Synthesis of Isoxazole Derivatives :
    • The compound can be utilized as a starting material for synthesizing various isoxazole derivatives through reactions with carbonyl compounds or hydrazines. These derivatives often exhibit enhanced biological activity compared to their precursors .
  • Reagent in Organic Chemistry :
    • Its unique structure allows it to participate in various organic reactions, making it valuable in the development of new synthetic methodologies within organic chemistry.

Case Study 1: Analgesic Properties

A study focused on the analgesic effects of this compound demonstrated significant pain relief in preclinical models of inflammation. The compound was compared against standard analgesics, showing comparable efficacy with fewer side effects.

Case Study 2: Immunosuppressive Effects

In vitro experiments revealed that this compound inhibited phytohemagglutinin-induced proliferation of lymphocytes, indicating its potential as an immunosuppressive agent. The study highlighted the compound's mechanism involving increased expression of pro-apoptotic markers in immune cells .

Mechanism of Action

The mechanism by which methyl 5-hydroxy-3-methylisoxazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which it is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Key structural variations in isoxazole derivatives include substituent positions, functional groups, and ester moieties. Below is a comparative analysis of Methyl 5-hydroxy-3-methylisoxazole-4-carboxylate with related compounds:

Compound Name Substituents Molecular Formula Key Properties Key Differences
This compound 5-OH, 3-Me, 4-COOMe C₆H₇NO₄ Likely moderate polarity due to hydroxyl and ester groups; predicted CCS: ~133–143 Ų Reference compound for comparison.
Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate 5-OH, 3-Me, 4-COOEt C₇H₉NO₄ Higher lipophilicity than methyl ester; purity: 97% (CAS 133827-50-6) . Ethyl ester increases steric bulk and may alter solubility or metabolic stability.
Methyl 5-methyl-1,2-oxazole-3-carboxylate 5-Me, 3-COOMe (positional isomer) C₆H₇NO₃ MW 141.13; positional isomerism shifts electronic density, affecting reactivity . Different ring substitution pattern reduces hydrogen-bonding capacity.
Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate 5-isoPr, 3-Me, 4-COOEt C₁₀H₁₅NO₃ Increased hydrophobicity due to isopropyl group (CAS 357326-79-5) . Bulky isopropyl group may hinder intermolecular interactions or enzyme binding.
9-(5-Amino-3-methylisoxazol-4-yl) derivatives (e.g., 11i) 5-NH₂, 3-Me, 4-substituted xanthenone C₁₈H₁₈N₂O₄ Higher melting points (210–260°C) due to aromatic and hydrogen-bonding groups . Amino group enhances polarity and thermal stability compared to hydroxyl/ester.

Physicochemical and Functional Differences

  • Solubility and Polarity: The hydroxyl group in this compound enhances water solubility compared to non-hydroxylated analogues (e.g., Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate) . However, esterification with ethyl or isopropyl groups reduces polarity, favoring organic solvent compatibility .
  • Reactivity : Brominated derivatives (e.g., Methyl 5-(bromomethyl)-3-phenylisoxazole-4-carboxylate) exhibit higher reactivity for nucleophilic substitutions, enabling further functionalization . In contrast, the hydroxyl group in the target compound may participate in hydrogen bonding or oxidation reactions.

Biological Activity

Methyl 5-hydroxy-3-methylisoxazole-4-carboxylate (MMIC) is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique isoxazole structure, which contributes to its biological properties. The compound has the following chemical formula: C6_6H7_7N2_2O4_4 and a molecular weight of approximately 157.13 g/mol.

The biological activity of MMIC is primarily attributed to its ability to interact with specific enzymes and receptors, modulating various biochemical pathways. Notably, it has been shown to inhibit certain phosphatases, which play a crucial role in cellular signaling. For instance, in studies involving Mycobacterium tuberculosis, MMIC demonstrated inhibitory effects on the MptpB phosphatase, with an IC50_{50} value indicating effective inhibition .

Antimicrobial Activity

Recent studies have indicated that MMIC exhibits antimicrobial properties against various pathogens. In vitro assays have shown that derivatives of isoxazole, including MMIC, possess significant activity against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The compounds displayed low cytotoxicity while effectively reducing biofilm formation .

Immunosuppressive Properties

MMIC has also been studied for its immunosuppressive effects. In particular, it has been found to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in human blood cell cultures. This suggests a potential application in managing inflammatory conditions . The compound's mechanism involves the induction of apoptosis in activated immune cells, mediated through pathways involving caspases and NF-κB .

Case Studies and Research Findings

Several studies have highlighted the biological activities of MMIC and its derivatives:

  • Inhibition of TNF-α Production :
    • A study demonstrated that MMIC significantly reduced TNF-α levels in LPS-stimulated human whole blood cultures, indicating its potential as an anti-inflammatory agent .
  • Antimicrobial Efficacy :
    • Isoxazole derivatives were tested against various microbial strains. Compounds similar to MMIC showed effective antimicrobial activity with minimal cytotoxic effects, suggesting their use as potential therapeutic agents against infections .
  • HIF-2α Agonist Activity :
    • A related study identified isoxazole derivatives that acted as agonists for hypoxia-inducible factor 2-alpha (HIF-2α), with implications for treating renal anemia. The most promising compounds exhibited EC50_{50} values around 1.78 μM .

Summary Table of Biological Activities

Activity Description Reference
AntimicrobialEffective against S. aureus and P. aeruginosa
ImmunosuppressiveInhibits TNF-α production in LPS-stimulated cultures
HIF-2α AgonistEnhances HIF-2 dimerization; potential for renal anemia treatment

Q & A

Q. What are the recommended synthesis routes for Methyl 5-hydroxy-3-methylisoxazole-4-carboxylate, and what analytical methods validate its purity?

  • Methodological Answer : Synthesis typically involves cyclocondensation of hydroxylamine derivatives with β-keto esters or via esterification of precursor carboxylic acids. For example, analogous isoxazole esters are synthesized by refluxing amino-hydroxybenzoate derivatives with aryl acids . Post-synthesis, purity is validated using HPLC (≥95% purity threshold) and structural confirmation via 1H^1H/13C^{13}C-NMR. Mass spectrometry (MS) and elemental analysis further corroborate molecular weight and composition .

Q. What safety protocols are critical for handling and storing this compound?

  • Methodological Answer :
  • Storage : Store in airtight, light-resistant containers at 0–6°C to prevent degradation. Avoid humidity and heat sources to mitigate hydrolysis or decomposition .
  • Handling : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure. Inspect gloves for integrity before use and employ flame-retardant clothing if combustibility is a concern .
  • Emergency Measures : For spills, use inert absorbents (e.g., vermiculite) and avoid drainage contamination. In case of inhalation, move to fresh air and administer oxygen if necessary .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in isoxazole derivatives like this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemical uncertainties. For example, SC-XRD of ethyl 5-methyl-3-phenylisoxazole-4-carboxylate confirmed bond angles (e.g., O1–C5–N1 = 109.3°) and torsional parameters critical for understanding reactivity . Pairing this with DFT calculations (e.g., Gaussian software) validates electronic properties and predicts regioselectivity in reactions .

Q. How do researchers address contradictions in reported biological activities of isoxazole carboxylates?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, concentration ranges). To resolve these:
  • Conduct dose-response curves across multiple models (e.g., neuronal vs. cancer cells) .
  • Use competitive binding assays with radiolabeled ligands (e.g., 3H^3H-AMPA for glutamate receptor affinity studies) to quantify target specificity .
  • Compare pharmacokinetic profiles (e.g., metabolic stability in liver microsomes) to rule out false positives from metabolite interference .

Q. What strategies optimize the stability of this compound in aqueous solutions for in vitro studies?

  • Methodological Answer :
  • pH Control : Maintain solutions at pH 6–7 to prevent ester hydrolysis. Buffers like phosphate or HEPES are preferred over Tris (risk of nucleophilic attack) .
  • Co-solvents : Use DMSO or ethanol (≤10% v/v) to enhance solubility without destabilizing the compound .
  • Temperature : Store working solutions at 4°C for ≤48 hours. For long-term storage, lyophilize aliquots and reconstitute fresh before use .

Data Contradiction Analysis

Q. How can researchers reconcile variability in reported melting points or spectral data for this compound?

  • Methodological Answer :
  • Purity Verification : Repetitive recrystallization (e.g., using ethyl acetate/hexane) and re-analysis via DSC (Differential Scanning Calorimetry) ensure consistent melting points .
  • Spectral Reproducibility : Standardize NMR acquisition parameters (e.g., 500 MHz, CDCl3_3) and compare with published data (e.g., 1H^1H-NMR δ 2.4 ppm for methyl groups in isoxazole rings) .
  • Batch Analysis : Cross-validate results using independent synthetic batches to rule out batch-specific impurities .

Experimental Design Considerations

Q. What in silico tools predict the metabolic pathways of this compound?

  • Methodological Answer :
  • Software like MetaPrint2D or ADMET Predictor identifies likely metabolic sites (e.g., ester hydrolysis to 5-hydroxy-3-methylisoxazole-4-carboxylic acid) .
  • Docking studies (AutoDock Vina) assess interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict phase I metabolism .

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